REACTION_SMILES
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[CH3:1][O:2][C:3]([CH3:4])([O:5][CH3:6])[c:7]1[n:8][cH:9][c:10]([NH:13][C:14](=[O:15])[C:16]([CH3:17])([CH3:18])[CH3:19])[n:11][cH:12]1.[CH3:22][CH2:23][OH:24].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[Na+:21].[OH-:20]>>[CH3:1][O:2][C:3]([CH3:4])([O:5][CH3:6])[c:7]1[n:8][cH:9][c:10]([NH2:13])[n:11][cH:12]1
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Name
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COC(C)(OC)c1cnc(NC(=O)C(C)(C)C)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(OC)c1cnc(NC(=O)C(C)(C)C)cn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COC(C)(OC)c1cnc(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |